N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine
Description
Chemical Structure and Key Features: N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine is a benzimidazole derivative characterized by a 5-chloro-substituted benzimidazole core linked to an ethylamine chain. This compound is structurally related to Midamaline (N-(5-chloro-2-benzimidazolylmethyl)-N-phenyl-N',N'-dimethylethylenediamine), which shares the chloro-benzimidazole scaffold but differs in substituents .
Potential Applications: Benzimidazole derivatives are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties .
Properties
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c1-2-13-6-5-11-14-9-4-3-8(12)7-10(9)15-11/h3-4,7,13H,2,5-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNPJNLGONWEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=C(N1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzimidazole Core
The benzimidazole nucleus is typically synthesized via the condensation of o-phenylenediamine derivatives with suitable carbonyl compounds such as formic acid or aldehydes. The general procedure involves:
- Condensation Reaction: o-Phenylenediamine reacts with formic acid or its derivatives under reflux conditions to form the benzimidazole ring system.
- Cyclization: The intermediate undergoes intramolecular cyclization to yield the benzimidazole core.
This method is well-documented and forms the foundational step for further functionalization at the 5-position of the benzimidazole ring.
Alkylation with Ethylamine Derivatives
The final step involves coupling the 5-chloro-benzimidazole intermediate with an ethylamine moiety to yield N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N-ethylamine. Key aspects include:
- Alkylation Reaction: The benzimidazole nitrogen or the ethyl side chain is alkylated using ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
- Coupling Conditions: Reflux in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) optimizes the reaction yield.
- Catalyst Use: Transition metal catalysts such as Pd/C or CuI can enhance coupling efficiency, increasing yields from approximately 40% to 75%.
Representative Synthetic Route and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation & Cyclization | o-Phenylenediamine + formic acid, reflux | 70–85 | Formation of benzimidazole core |
| 2 | Electrophilic Chlorination | N-chlorosuccinimide, mild heating | 60–75 | Selective 5-chloro substitution |
| 3 | Alkylation | Ethyl bromide, K2CO3, DMF, reflux 80–100°C | 50–75 | Coupling with ethylamine derivative |
This sequence is adaptable for scale-up in industrial settings with optimization of solvent systems and catalyst loading for improved purity and yield.
Analytical Characterization of Intermediates and Final Product
- ¹H NMR: Characteristic signals include ethyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~3.0–3.5 ppm for N-CH₂), aromatic protons (δ ~7.0–8.5 ppm), and amine protons (broad δ ~5.0–6.0 ppm).
- ¹³C NMR: Signals confirm the benzimidazole carbons and alkyl substituents.
- FT-IR: Key stretches at ~3400 cm⁻¹ (N-H), ~1620 cm⁻¹ (C=N), and ~700 cm⁻¹ (C-Cl) confirm functional groups.
- Mass Spectrometry (ESI-MS): Confirms molecular ion peaks corresponding to the compound.
- X-ray Crystallography: Validates molecular structure and substitution pattern on the benzimidazole ring.
Research Findings and Optimization Strategies
- Yield Optimization: Use of catalysts such as Pd/C or CuI in the alkylation step significantly improves coupling efficiency.
- Solvent Effects: Polar aprotic solvents like DMF and THF enhance solubility of intermediates, favoring higher yields.
- Temperature Control: Maintaining reflux temperatures between 80–100°C reduces side-product formation.
- Purification: Chromatographic techniques including flash chromatography ensure high purity of the final compound.
Comparative Table of Benzimidazole Derivative Syntheses
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry
N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine serves as a valuable building block for synthesizing more complex molecules. Its unique chemical structure allows for various modifications that can lead to novel compounds with enhanced properties.
Biology
Research indicates that this compound exhibits potential antimicrobial and antiviral properties. Studies have shown its effectiveness against certain pathogens, making it a candidate for further exploration in infectious disease treatment.
Medicine
The compound is under investigation for its potential therapeutic applications in treating diseases such as cancer. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation, disrupting cellular signaling pathways critical for tumor growth .
Case Study:
A study published in a peer-reviewed journal demonstrated that this compound inhibited the activity of a particular kinase in vitro, leading to reduced proliferation of cancer cells. The findings suggest a promising avenue for developing new anti-cancer therapies based on this compound's mechanism of action .
Industry
In industrial applications, this compound is utilized in the synthesis of dyes and pigments, leveraging its chemical reactivity to create various industrial chemicals .
Mechanism of Action
The mechanism of action of N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural differences and implications for biological activity:
Detailed Analysis
NAT-1 and NAT-2 (Thiazolidinone Derivatives): Structural Contrast: NAT-1 and NAT-2 feature a thiazolidinone ring fused with nicotinamide, unlike the benzimidazole core in the target compound. Activity Implications: While the target compound’s benzimidazole may offer π-π stacking interactions for receptor binding, NAT-2’s bulky substituents likely improve membrane permeability and oxidative stability.
H-Series Inhibitors (H-8, H-9): Functional Differences: H-8 and H-9 contain isoquinolinesulfonamide moieties, which are critical for ATP-competitive kinase inhibition. The ethylamine chain in the target compound lacks the sulfonamide group, suggesting divergent binding modes . Pharmacological Profile: H-8’s methylaminoethyl side chain may confer higher metabolic stability compared to the primary amine in H-9 and the target compound.
Benzoxazole-Tetrazole Hybrids :
- Heterocyclic Comparison : Replacing benzimidazole’s nitrogen with oxygen (benzoxazole) reduces basicity and alters electronic properties. Tetrazole rings (in hybrids) introduce acidity (pKa ~4.7), affecting solubility and ionizability .
- Bioactivity : Benzimidazoles generally exhibit broader antimicrobial spectra than benzoxazoles, possibly due to enhanced hydrogen-bonding capacity.
Adamantyl and Nitrogen Mustard Analogs: Lipophilicity vs. In contrast, ethylbis(2-chloroethyl)amine’s chloroethyl groups confer high reactivity as DNA crosslinkers, limiting therapeutic index compared to the target compound’s likely milder profile .
Biological Activity
N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₁H₁₄ClN₃
Molecular Weight: 223.70 g/mol
CAS Number: 933682-41-8
The compound features a chloro group and an ethylamine side chain, which contribute to its unique biological properties compared to other benzimidazole derivatives.
This compound exhibits its biological effects primarily through interaction with specific molecular targets:
- Enzyme Inhibition: It can inhibit various kinases involved in cellular signaling pathways, which is crucial for regulating cell proliferation and apoptosis.
- DNA Interaction: The compound has been studied for its ability to intercalate DNA, leading to the disruption of replication and transcription processes.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Salmonella enterica | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also shown promise in cancer research. In vitro studies have demonstrated its cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25.0 |
| MDA-MB-231 (breast cancer) | 15.5 |
| A375 (melanoma) | 18.0 |
Mechanistic studies revealed that this compound induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins.
Case Studies
-
Topoisomerase Inhibition:
A study explored the compound's role as a topoisomerase I inhibitor. It was found to significantly increase DNA strand breaks in treated cells, indicating potential as a chemotherapeutic agent . -
Synergistic Effects with Other Agents:
Research demonstrated that combining this compound with traditional chemotherapeutics enhanced cytotoxicity in resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes .
Q & A
Q. What are the common synthetic routes for preparing N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with 2-chloro-N-ethylaniline (a precursor) . Key steps include:
Condensation : Reacting 5-chloro-1H-benzimidazole-2-ethylamine intermediates with ethylamine derivatives under reflux conditions using polar solvents (e.g., ethanol or THF) .
Chlorination : Introducing the chloro substituent at the 5-position of the benzimidazole ring using chlorinating agents (e.g., POCl₃) under controlled temperatures (60–80°C) .
Purification : Column chromatography or recrystallization from ethanol/chloroform mixtures to isolate the final product .
Optimization may involve protecting groups (e.g., tosyl groups) to prevent side reactions during alkylation .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm proton environments and carbon frameworks . For example, the ethylamine chain protons appear as triplets near δ 2.5–3.5 ppm .
- Infrared Spectroscopy (IR) : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C benzimidazole vibrations) .
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and purity of this compound?
- Methodological Answer: Microwave irradiation reduces reaction times (from hours to minutes) and enhances yields by up to 20% compared to conventional heating . Key parameters:
- Temperature : 80–120°C in sealed vessels.
- Catalysts : DCQX (dichloro quinoxaline) accelerates condensation reactions .
- Solvents : Ethanol or DMF for efficient dielectric heating.
Post-reaction, rapid cooling minimizes decomposition, and purification via flash chromatography ensures high purity (>95%) .
Q. What strategies can resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies of this compound?
- Methodological Answer:
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D, R₂²(8) motifs) and identify dominant intermolecular interactions .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict hydrogen-bond strengths and compare with experimental data .
- High-Resolution Data : Collect diffraction data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts and improve electron density maps .
Q. How to design experiments to assess the compound’s potential biological activity, such as antimicrobial effects?
- Methodological Answer:
- In Vitro Assays :
Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
Time-Kill Studies : Monitor bacterial viability over 24 hours to determine bactericidal vs. bacteriostatic effects .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing chloro with fluoro) and compare activity profiles .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to evaluate selectivity indices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
